molecular formula C9H9N3O2 B13146487 Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

Cat. No.: B13146487
M. Wt: 191.19 g/mol
InChI Key: SJEBWYCVYSBHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazolopyridine derivatives .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block : It serves as a fundamental building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new chemical entities with desired properties.

2. Biology

  • Biological Activity : The compound exhibits notable biological activities, including antimicrobial and antiviral properties. It has been shown to inhibit specific enzymes and receptors, making it a candidate for further exploration in medicinal chemistry .

3. Medicine

  • Therapeutic Potential : Research indicates that ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate may be effective in treating cardiovascular disorders and type 2 diabetes. Its derivatives have demonstrated the ability to inhibit α-amylase, which is crucial for carbohydrate metabolism .

4. Material Science

  • Industrial Applications : The compound is also being explored for applications in material science due to its potential to develop new materials with specific properties.

Case Studies

Case Study 1: Inhibition of c-Met Kinase
A study synthesized derivatives of this compound to evaluate their inhibitory effects on c-Met kinase. Compound 4d demonstrated significant selectivity against tumor cells reliant on c-Met amplification and showed promising in vivo efficacy compared to SGX-523 .

Case Study 2: Anti-Diabetic Properties
In another investigation focusing on α-amylase inhibition, derivatives like 6h exhibited remarkable potency (IC50: 5.20 μM), indicating their potential as anti-diabetic agents. This study emphasized the importance of structural modifications on the triazolo-pyridine framework to enhance biological activity .

Mechanism of Action

The mechanism of action of ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. It acts as an inhibitor for certain enzymes and receptors, modulating their activity. For instance, it has been shown to act as an inverse agonist for RORγt and as an inhibitor for JAK1 and JAK2 . These interactions lead to the modulation of various biological pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, highlighting key findings from recent studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that include cyclization and condensation techniques. Various methods have been explored to enhance yield and efficiency, including continuous flow processing which has shown to improve reaction times and product purity significantly. For instance, a study reported that transitioning from batch to flow processing increased the isolated yield from 31% to 53% while reducing reaction time from four hours to just 3.5 minutes .

Antitumor Activity

This compound has been evaluated for its antitumor properties. In vitro studies demonstrated its ability to inhibit specific kinases associated with cancer proliferation. For example, derivatives of this compound have shown promising activity against c-Met kinase and have been linked to selective inhibition in gastric cancer cell lines (SNU5) and non-small cell lung cancer xenografts in mice . The compound's mechanism appears to involve targeted action against cells with c-Met oncogene amplification.

Anti-Diabetic Properties

Recent investigations into the anti-diabetic potential of this compound derivatives have indicated their efficacy in inhibiting α-amylase activity. This enzyme plays a crucial role in carbohydrate metabolism; thus, its inhibition can lead to reduced blood glucose levels. Compounds derived from this scaffold have shown IC50 values that surpass those of standard medications like acarbose .

Case Studies

  • Inhibition of c-Met Kinase : A study synthesized several derivatives of this compound and evaluated their inhibitory effects on c-Met kinase. Compound 4d exhibited the highest selectivity against tumor cells dependent on c-Met amplification and demonstrated significant in vivo efficacy compared to SGX-523 .
  • α-Amylase Inhibition : In a screening of various derivatives for their ability to inhibit α-amylase, compounds like 6h showed remarkable potency (IC50: 5.20 μM), indicating their potential as anti-diabetic agents. This study utilized a series of modifications on the triazolo-pyridine framework to optimize biological activity .

Comparative Data Table

CompoundBiological ActivityIC50 Value (μM)Reference
4dc-Met Kinase InhibitorN/A
6hα-Amylase Inhibitor5.20
6bα-Amylase InhibitorN/A

Q & A

Q. What are the standard synthetic protocols for Ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate?

Answer:
The compound is synthesized via tandem cyclization reactions. A representative method involves reacting (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone with ethyl 4-bromo-3-methylbut-2-enoate in dimethylformamide (DMF) using potassium carbonate as a base. The reaction is stirred for 8 hours, followed by extraction with dichloromethane and purification via column chromatography (76% yield). Crystallization from a hexane/ethyl acetate (3:1) mixture yields X-ray-quality crystals . Key parameters include stoichiometric ratios (excess alkylating agent) and solvent polarity to drive cyclization.

Q. How can reaction conditions be optimized to improve the yield of this compound?

Answer:
Optimization strategies include:

  • Solvent selection : High-polarity solvents like DMF enhance reaction rates for cyclization steps .
  • Catalyst/base tuning : K₂CO₃ facilitates deprotonation and nucleophilic attack, while avoiding side reactions .
  • Temperature control : Slow evaporation during crystallization minimizes impurities and improves crystal packing .
  • Purification : Gradient elution (e.g., 0–30% ethyl acetate in hexane) in flash chromatography resolves by-products .

Q. What crystallographic techniques confirm the structure of triazolopyridine derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution. For example:

  • Bond lengths (C–C: ~1.52 Å) and angles (N1–C6–N2: ~117.6°) align with expected values for triazolopyridines .
  • Dihedral angles between the triazole core and substituents (e.g., 55.6° for the carboxylate group) reveal steric and electronic effects .
  • Weak intermolecular interactions (C–H⋯O) stabilize crystal packing, validated via Hirshfeld surface analysis .

Q. How should researchers address discrepancies between experimental and computational spectroscopic data for triazolopyridines?

Answer:

  • Cross-validation : Combine SC-XRD (R factor <0.055) with NMR/IR to resolve ambiguities. For example, torsional angles in X-ray data may explain shifts in ¹H NMR .
  • Computational recalibration : Density Functional Theory (DFT) models should incorporate solvent effects (e.g., DMF permittivity) and crystal field perturbations to match experimental spectra .
  • Error analysis : Compare data-to-parameter ratios (e.g., 13.6 in ) to assess refinement reliability.

Q. What biological activities are associated with triazolopyridine derivatives, and how are they assessed?

Answer:

  • Antifungal activity : Minimum Inhibitory Concentration (MIC) assays against Candida albicans (MIC ~8 µg/mL) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ ~15 µM for HeLa), linked to triazole-mediated apoptosis .
  • Structure-activity relationships (SAR) : Electron-withdrawing substituents (e.g., dichlorophenyl) enhance bioactivity by improving target binding .

Q. What alternative cyclization strategies exist for synthesizing triazolopyridine cores?

Answer:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Forms triazole rings from azides and alkynes under mild conditions (e.g., CuSO₄/Na ascorbate) .
  • Thermal cyclization : Heating pre-functionalized pyridines (e.g., amino derivatives) with triazole precursors in toluene at 110°C .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 8 hours) with comparable yields .

Q. What chromatographic methods are effective in isolating this compound from by-products?

Answer:

  • Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate, 0–30%) achieves >95% purity .
  • TLC monitoring : Rf = 0.60 (cyclohexane/ethyl acetate 2:1) identifies target fractions .
  • Crystallization : Slow evaporation from hexane/ethyl acetate (3:1) yields high-purity crystals for structural studies .

Q. How do substituent positions influence the electronic properties of triazolopyridine derivatives?

Answer:

  • Electron-withdrawing groups (EWGs) : Chlorine or carboxylate substituents at C6/C7 reduce HOMO-LUMO gaps (ΔE ~3.5 eV), enhancing reactivity in nucleophilic substitutions .
  • Steric effects : Bulky groups (e.g., dichlorophenyl) at C8 increase dihedral angles (~72.6°), reducing π-stacking but improving solubility .

Q. What analytical techniques are critical for characterizing triazolopyridine derivatives?

Answer:

  • SC-XRD : Validates bond lengths/angles and supramolecular interactions (e.g., C–H⋯O) .
  • ¹H/¹³C NMR : Assigns substituent positions (e.g., ethyl carboxylate δ ~4.3 ppm in CDCl₃) .
  • HRMS : Confirms molecular ion peaks (e.g., m/z 271.1065 for C₁₃H₁₃N₅O₂) .

Q. How can researchers mitigate challenges in scaling up triazolopyridine synthesis?

Answer:

  • Batch optimization : Maintain stoichiometric ratios (e.g., 1:2 for triazole:alkylating agent) to prevent intermediate degradation .
  • Solvent recovery : DMF can be recycled via distillation (>90% recovery) .
  • Process analytics : In-line FTIR monitors reaction progress to minimize by-products .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

ethyl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-8-11-10-6-12(8)5-7/h3-6H,2H2,1H3

InChI Key

SJEBWYCVYSBHSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=NN=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.